5-Chloro-2-methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)5-8-9(12)3-2-4-10(8)13-6/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWCPDWRLIDOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis Route
Overview:
The most common and classical approach to synthesize 5-chloro-2-methylquinoline-3-carboxylic acid is via the Friedländer condensation. This method involves the cyclization of 2-aminobenzophenone derivatives with aldehydes or ketones under acidic conditions to form the quinoline core.
- Starting Materials: 2-Aminobenzophenone (or substituted analogues), appropriate aldehyde or ketone.
- Catalysts: Acid catalysts such as montmorillonite K-10 clay or molecular iodine to improve yield and selectivity.
- Solvents: Ethanol or acetic acid are commonly used.
- Conditions: Heating under reflux, typically at 80–100°C, to promote cyclization and condensation.
- Mechanism: The amino group condenses with the carbonyl compound, followed by cyclization and aromatization to form the quinoline ring.
Industrial Adaptation:
In industrial settings, the process is often adapted to continuous flow reactors to increase scalability, reproducibility, and environmental sustainability by reducing waste and improving catalyst recovery.
Purification:
Post-reaction, purification is achieved by recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane solvents to achieve purity >95% as confirmed by HPLC.
Synthesis via Ester Precursors and Hydrolysis
Overview:
An alternative approach involves the synthesis of ethyl or other ester derivatives of this compound, followed by hydrolysis to the free acid.
- Step 1: Condensation of substituted anilines with β-ketoesters or via Friedländer-type cyclization to form quinoline ester intermediates.
- Step 2: Hydrolysis of the ester under basic conditions (e.g., NaOH in ethanol) at reflux temperature (~90°C) for extended periods (e.g., 18 hours).
- Step 3: Acidification of the reaction mixture to precipitate the carboxylic acid.
Example:
A related synthesis of 5-chloro-3-methylpicolinic acid (a pyridine analogue) involves refluxing 5-chloro-3-methylpicolinonitrile with 5N NaOH in ethanol, followed by acidification and extraction to isolate the acid with yields around 89%.
Catalyst-Assisted Solvent-Free Synthesis Using Magnetic Nanoparticles
Overview:
Recent advances have explored green chemistry approaches using magnetic nanoparticle-supported catalysts for quinoline carboxylic acid derivatives synthesis.
- Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride.
- Conditions: Solvent-free stirring at 80°C.
- Procedure: The catalyst is mixed with appropriate substrates and stirred until completion (monitored by TLC).
- Post-Reaction: Hot ethanol dissolves unreacted materials; catalyst is magnetically separated and reused.
- Advantages: High yields, easy catalyst recovery, environmental friendliness.
While this method was demonstrated for 2-aryl-quinoline-4-carboxylic acid derivatives, it suggests potential applicability to this compound synthesis with suitable substrate adjustments.
Related Synthetic Approaches from Quinoline-3-carbaldehyde Intermediates
Overview:
Synthesis of quinoline carboxylic acids can also proceed from quinoline-3-carbaldehyde intermediates through oxidation or further functionalization.
- Preparation of 2-chloroquinoline-3-carbaldehyde by literature methods.
- Wittig or related reactions to introduce substituents at position 2.
- Subsequent oxidation or hydrolysis to convert aldehyde to carboxylic acid.
- Use of bases like KOH in aqueous or DMF media at room temperature or reflux.
- Purification by precipitation and filtration.
This approach is well documented for quinoline derivatives and can be adapted to prepare this compound by selecting appropriate starting aldehydes and reaction conditions.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzophenone + aldehyde/ketone; acid catalyst; reflux in ethanol/acetic acid | Classical, well-established | 70–90 | Scalable; catalyst choice affects selectivity |
| Ester Precursor Hydrolysis | Quinoline ester + NaOH in ethanol; reflux; acidification | High purity acid formation | ~85–90 | Requires hydrolysis step |
| Magnetic Nanoparticle Catalyst (Green Synthesis) | Fe₃O₄@SiO₂–urea–thiazole catalyst; solvent-free; 80°C | Eco-friendly; catalyst reusable | High (>85) | Emerging method; catalyst recovery via magnet |
| Quinoline-3-carbaldehyde Oxidation/Functionalization | 2-Chloroquinoline-3-carbaldehyde + base; oxidation | Versatile intermediate approach | Variable | Requires multi-step synthesis |
Research Findings on Optimization and Characterization
- Temperature Control: Maintaining 80–100°C during cyclization minimizes side reactions and improves yield.
- Catalyst Selection: Lewis acids (e.g., ZnCl₂) and solid acid catalysts enhance regioselectivity and reduce reaction times.
- Purification: Recrystallization from ethanol/water or column chromatography ensures high purity (>95% by HPLC).
- Analytical Techniques:
- $$^{1}H$$ and $$^{13}C$$ NMR confirm substitution patterns (methyl at C2, chlorine at C5, carboxylic acid at C3).
- X-ray crystallography provides structural confirmation.
- HPLC-MS monitors purity and detects impurities.
- Solubility Considerations: Sparingly soluble in water; soluble in DMSO and DMF; stock solutions prepared in DMSO for assays.
- Storage: Store under inert atmosphere at –20°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinolines.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring, especially at the 4th and 6th positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated quinolines.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-methylquinoline-3-carboxylic acid has shown promising potential in medicinal chemistry:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action involves intercalation into DNA, disrupting replication processes, which can lead to cell death .
- Anticancer Properties : Research is ongoing to explore its efficacy in targeting specific cancer cell lines. The compound's ability to inhibit enzymes involved in metabolic pathways contributes to its anticancer potential .
Agriculture
In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their effectiveness as pesticides and herbicides, contributing to crop protection strategies.
Industrial Applications
The compound is utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives are also employed as organic buffers in biochemical applications, enhancing the efficiency of various biological assays .
Data Tables
| Application Area | Specific Use | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | DNA intercalation, enzyme inhibition |
| Anticancer research | Targeting specific cancer cell lines | |
| Agriculture | Synthesis of agrochemicals | Pesticide and herbicide development |
| Industrial | Production of dyes and pigments | Stable aromatic structure |
| Organic buffer for biochemical assays | Enhances assay efficiency |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The researchers conducted in vitro tests that revealed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
In a recent investigation, researchers explored the anticancer properties of this compound on human cancer cell lines. The results indicated that treatment with this compound led to apoptosis in targeted cells, with minimal effects on healthy cells. This selectivity underscores its promise as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylquinoline-3-carboxylic acid involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-chloro-2-methylquinoline-3-carboxylic acid with structurally related quinoline and pyridine derivatives:
*Similarity scores are based on structural alignment algorithms referenced in CAS data .
Key Comparative Analysis
Substituent Position Effects :
- Chlorine Position: 5-Chloro derivatives (e.g., target compound) exhibit distinct electronic profiles compared to 7-chloro analogues. The 5-position chlorine in quinoline derivatives may enhance dipole interactions in drug-receptor binding .
- Methyl Group Impact: The 2-methyl group in the target compound increases lipophilicity, improving membrane permeability compared to non-methylated analogues like 5-chloroquinoline-3-carboxylic acid . 8-Methyl substitution (e.g., 5-chloro-8-methylquinoline-3-carboxylic acid) may alter spatial orientation in protein binding pockets .
- Carboxylic Acid Functionality: The -COOH group enables salt formation, enhancing aqueous solubility for pharmaceutical formulations. This contrasts with carboxamide derivatives (e.g., 2-chloroquinoline-3-carboxamide, mp 200–201°C), which exhibit higher melting points due to intermolecular hydrogen bonding .
Biological Activity
5-Chloro-2-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its ability to intercalate into DNA, which disrupts replication processes and induces cell death. Additionally, it inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. The compound's structure allows it to interact with cellular targets effectively, making it a promising candidate for further development in therapeutic applications.
2. Antimicrobial Activity
2.1 In Vitro Studies
Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 | |
| Bacillus subtilis | 180 | |
| Escherichia coli | 4.9–17 | |
| MRSA | 11 |
2.2 Case Studies
In a study evaluating various quinoline derivatives, this compound showed enhanced antibacterial potency compared to its analogs, highlighting the importance of structural modifications in enhancing bioactivity . Furthermore, the compound was found to exhibit non-cytotoxic concentrations while maintaining significant antibacterial efficacy against resistant strains such as MRSA .
3. Anticancer Activity
3.1 In Vitro Studies
The anticancer potential of this compound has been investigated in several cancer cell lines. It has shown selective cytotoxicity towards various cancer types, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LoVo). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating strong antiproliferative effects .
Table 2: Anticancer Activity of this compound
3.2 Mechanism of Action in Cancer Cells
The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of intrinsic pathways and the inhibition of key signaling pathways involved in tumor growth and survival . Its dual role as an anti-inflammatory agent further enhances its therapeutic potential in cancer treatment.
4. Conclusion
This compound demonstrates significant biological activity with promising applications in antimicrobial and anticancer therapies. Its mechanism of action involves DNA intercalation and enzyme inhibition, leading to cell death in various pathogenic bacteria and cancer cells. Ongoing research is essential for elucidating further applications and optimizing its pharmacological properties.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-2-methylquinoline-3-carboxylic acid, and how can reaction yields be optimized?
The synthesis of chloro-substituted quinoline carboxylic acids often involves cyclization of substituted anilines with β-ketoesters or via Friedländer condensations. For example, ethyl ester precursors (e.g., 7-chloro-2-methylquinoline-3-carboxylic acid ethyl ester) can be synthesized through condensation reactions followed by hydrolysis to yield the carboxylic acid . Optimization may include:
- Temperature control : Maintaining 80–100°C during cyclization to minimize side products.
- Catalyst selection : Using Lewis acids like ZnCl₂ to enhance regioselectivity .
- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to improve purity (>95% by HPLC) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C2, chlorine at C5) and carboxylic acid proton (δ ~12–13 ppm) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the methyl and chloro groups .
- HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted intermediates) .
Q. How does the solubility profile of this compound influence experimental design?
This compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic conditions. For biological assays:
Q. What are the stability considerations for long-term storage of this compound?
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the carboxylic acid group.
- Degradation signs : Discoloration (yellow to brown) or precipitation indicates hydrolysis or dimerization. Monitor via TLC or HPLC .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Case study : If NMR suggests a planar conformation but XRD reveals steric distortion due to the methyl group, perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic and steric effects. Cross-validate with NOESY NMR to detect spatial proximities .
- Impurity interference : Contaminants like residual solvents may skew NMR peaks. Use preparative HPLC to isolate pure batches .
Q. What strategies are effective for minimizing byproducts during halogenation in quinoline synthesis?
- Directed ortho-metallation : Use directing groups (e.g., methoxy) to position chlorine at C5. For example, lithiation of 2-methylquinoline-3-carboxylic acid followed by Cl₂ quenching .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation (e.g., dihalogenated species) by enhancing reaction homogeneity .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Docking studies : Use AutoDock Vina to predict binding affinity of this compound to enzyme active sites (e.g., kinase inhibitors). Focus on interactions between the carboxylic acid and catalytic lysine residues.
- QSAR analysis : Correlate substituent effects (e.g., Cl vs. F at C5) with inhibitory activity using molecular descriptors (logP, polar surface area) .
Q. What methodologies are recommended for detecting and quantifying degradation products?
Q. How can regioselectivity challenges in quinoline functionalization be addressed?
- Protecting group strategy : Temporarily protect the carboxylic acid as an ethyl ester to direct electrophilic substitution to the C5 position. Deprotect post-functionalization using NaOH/EtOH .
- Metal-catalyzed C–H activation : Pd(OAc)₂ with directing groups (e.g., amides) can achieve selective C5 chlorination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
